Product packaging for 5-Iodobenzo[c][1,2,5]oxadiazole(Cat. No.:CAS No. 51294-40-7)

5-Iodobenzo[c][1,2,5]oxadiazole

Cat. No.: B3269576
CAS No.: 51294-40-7
M. Wt: 246.01 g/mol
InChI Key: JFMQEVNIDXHTSG-UHFFFAOYSA-N
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Description

Contextualizing the Benzo[c]lookchem.comresearchgate.netsigmaaldrich.comoxadiazole Core in Heterocyclic Chemistry

The benzo[c] lookchem.comresearchgate.netsigmaaldrich.comoxadiazole, also known by its trivial name benzofurazan (B1196253), is a bicyclic aromatic heterocycle where a benzene (B151609) ring is fused to a 1,2,5-oxadiazole ring. researchgate.net This structural unit is a noteworthy building block in medicinal chemistry and materials science due to its distinct electronic properties. researchgate.net The 1,2,5-oxadiazole ring is recognized as a π-excessive system and is considered a bioisostere for amide and ester groups, offering enhanced metabolic and hydrolytic stability in potential drug candidates. beilstein-journals.org

The benzo[c] lookchem.comresearchgate.netsigmaaldrich.comoxadiazole moiety itself is a strong electron-withdrawing unit, a characteristic that significantly influences the properties of molecules incorporating it. researchgate.net This feature is often exploited in the design of donor-acceptor (D-A) materials for organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors. beilstein-journals.org Furthermore, derivatives of this heterocyclic system have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and as inhibitors of various enzymes. amadischem.comnih.govsigmaaldrich.com For instance, derivatives have been synthesized and evaluated as potent inhibitors of PD-L1 in cancer immunotherapy research. amadischem.com

The Significance of Halogenation, Specifically Iodination, on Benzo[c]lookchem.comresearchgate.netsigmaaldrich.comoxadiazole Frameworks

Halogenation is a powerful strategy to modulate the physicochemical properties of heterocyclic compounds. Attaching halogen atoms to the benzo[c] lookchem.comresearchgate.netsigmaaldrich.comoxadiazole framework can profoundly alter its electronic character, lipophilicity, and intermolecular interactions. The specific halogen used—fluorine, chlorine, bromine, or iodine—imparts distinct characteristics to the molecule.

The introduction of an iodine atom, creating an iodinated derivative like 5-Iodobenzo[c] lookchem.comresearchgate.netsigmaaldrich.comoxadiazole, is of particular strategic importance in synthetic chemistry. The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds (excluding astatine). This reactivity makes aryl iodides, such as the title compound, highly valuable intermediates for constructing more complex molecules via metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, are fundamental tools in modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.

Furthermore, the iodine atom itself can participate in specific, strong non-covalent interactions known as halogen bonds. Research on the closely related compound, 5-Iodobenzofurazan 1-oxide, has revealed the presence of strong intermolecular I⋯O interactions in its crystal structure, which dictates the molecular packing in the solid state. researchgate.net These directional interactions are increasingly being explored in the field of crystal engineering and materials science to control the self-assembly of molecules.

Scope and Academic Research Focus on 5-Iodobenzo[c]lookchem.comresearchgate.netsigmaaldrich.comoxadiazole

The primary academic and commercial interest in 5-Iodobenzo[c] lookchem.comresearchgate.netsigmaaldrich.comoxadiazole lies in its role as a versatile synthetic intermediate. Its chemical structure combines the electron-withdrawing benzofurazan core with a reactive iodinated site, making it an ideal precursor for the synthesis of a diverse range of more elaborate molecules.

Research efforts involving this compound are typically focused on its utilization in building larger, functional molecules for applications in medicinal chemistry and materials science. The iodine atom serves as a synthetic handle for introducing various other functional groups or for linking the benzofurazan unit to other molecular fragments. For example, it can be used to synthesize carboxyimidamide-substituted benzoxadiazoles, which have been evaluated for their biological activity against pathogens like Leishmania donovani. rsc.orgscispace.com

While direct studies on the standalone properties of 5-Iodobenzo[c] lookchem.comresearchgate.netsigmaaldrich.comoxadiazole are limited, its commercial availability and the well-established reactivity of its functional groups ensure its continued relevance in synthetic research programs aimed at discovering new bioactive compounds and advanced materials.

Compound Data Tables

Table 1: Physicochemical Properties of 5-Iodobenzo[c] lookchem.comresearchgate.netsigmaaldrich.comoxadiazole

PropertyValueSource
CAS Number 51294-40-7 amadischem.com
Molecular Formula C₆H₃IN₂O amadischem.com
Molecular Weight 246.01 g/mol N/A
Appearance Not specified amadischem.com
Storage Store at 2-8°C for long term amadischem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3IN2O B3269576 5-Iodobenzo[c][1,2,5]oxadiazole CAS No. 51294-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMQEVNIDXHTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674159
Record name 5-Iodo-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51294-40-7
Record name 5-Iodo-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Iodobenzo C 1 2 3 Oxadiazole

Strategies for Regioselective Iodination of Benzo[c]organic-chemistry.orgnih.govdoubtnut.comoxadiazole Precursors

Achieving regioselectivity—the control of where a chemical group is placed on a molecule—is a key challenge in the synthesis of 5-Iodobenzo[c] organic-chemistry.orgnih.govdoubtnut.comoxadiazole. Both direct and indirect methods are utilized to ensure the iodine atom is precisely positioned.

Direct Iodination Approaches

Direct iodination involves the introduction of iodine onto the benzofurazan (B1196253) ring in a single step. However, this can be a challenging process. The direct iodination of benzene (B151609) itself is difficult because the reaction is reversible and the hydrogen iodide (HI) produced is a strong reducing agent that can convert the iodinated product back to the starting material. doubtnut.comtestbook.com To overcome this, strong oxidizing agents are often employed to remove the HI as it forms. testbook.com

For instance, a common method for the direct iodination of aromatic compounds is the use of elemental iodine in the presence of an oxidizing agent. One such system is elemental iodine activated by Selectfluor (F-TEDA-BF4), which has been shown to be effective for the iodination of benzene derivatives. organic-chemistry.org This method allows for the progressive introduction of iodine atoms at the most electron-rich and sterically accessible positions. organic-chemistry.org

Indirect Iodination via Pre-functionalized Intermediates

An alternative to direct iodination is the use of pre-functionalized intermediates. This strategy involves introducing a different functional group at the desired position, which is then converted to an iodine atom. A classic example is the Sandmeyer reaction, where an amino group is converted into a diazonium salt, which can then be displaced by iodide.

Another approach involves the use of boronic acids or their esters. For example, Benzo[c] organic-chemistry.orgnih.govdoubtnut.comoxadiazole-5-boronic acid pinacol (B44631) ester is a commercially available compound that can be used as a precursor. sigmaaldrich.com The boronic ester group can be converted to an iodine atom through various methods, such as treatment with an iodine source.

Multi-Step Synthesis Pathways Involving the 5-Iodobenzo[c]organic-chemistry.orgnih.govdoubtnut.comoxadiazole Moiety

Multi-step syntheses provide greater control over the final structure of the target molecule. These pathways can be designed to either build the benzoxadiazole ring with the iodine already in place or to add the iodine after the ring has been formed.

Construction of the Benzo[c]organic-chemistry.orgnih.govdoubtnut.comoxadiazole Ring with Pre-installed Iodine

This approach involves starting with a benzene derivative that already contains an iodine atom at the desired position and then constructing the oxadiazole ring. For example, 2-chloro-5-iodobenzoic acid can be synthesized and then used as a starting material. chemicalbook.com The synthesis of the benzoxadiazole ring typically involves the reaction of an o-disubstituted benzene derivative, such as an o-phenylenediamine (B120857) or an o-aminophenol, with a reagent that provides the N-O-N fragment of the oxadiazole ring.

A general route to 1,2,5-oxadiazoles involves the cyclization of α-dioximes. organic-chemistry.org Therefore, a potential pathway could involve the synthesis of an appropriately substituted and iodinated o-benzoquinone dioxime, which is then cyclized to form the 5-iodobenzofurazan ring.

Post-Cyclization Introduction of the Iodine Substituent

In this strategy, the benzo[c] organic-chemistry.orgnih.govdoubtnut.comoxadiazole ring is formed first, followed by the introduction of the iodine atom. This is essentially a direct iodination of the pre-formed benzofurazan. As with direct iodination of benzene, this can be challenging due to the potential for side reactions and lack of regioselectivity. However, by carefully controlling the reaction conditions and using specific iodinating agents, it is possible to achieve the desired product.

Catalytic and Green Chemistry Innovations in 5-Iodobenzo[c]organic-chemistry.orgnih.govdoubtnut.comoxadiazole Synthesis

Recent advances in organic synthesis have focused on the development of more sustainable and efficient methods. These include the use of catalysts and green chemistry principles to reduce waste and energy consumption. nih.govresearchgate.net

Catalytic methods can offer significant advantages in terms of reaction rates and selectivity. For example, copper-catalyzed reactions are widely used in organic synthesis for the formation of carbon-heteroatom bonds. mdpi.com A copper-catalyzed N-arylation-cyclization of hydrazonoyl chlorides and 2-iodophenol (B132878) has been reported for the synthesis of substituted benzo organic-chemistry.orgnih.govnih.govoxadiazine derivatives, showcasing the potential of catalytic methods in related heterocyclic systems. researchgate.net

Green chemistry approaches aim to minimize the environmental impact of chemical processes. nih.gov This can involve the use of less hazardous solvents, such as water or ionic liquids, and the development of one-pot reactions that reduce the number of purification steps. mdpi.comrasayanjournal.co.in Microwave-assisted synthesis is another green technology that can significantly reduce reaction times and improve yields. nih.govrasayanjournal.co.in For example, microwave irradiation has been used for the synthesis of various oxadiazole derivatives, offering a more energy-efficient alternative to conventional heating. nih.govresearchgate.net

The following table summarizes some of the key synthetic strategies and reagents used in the preparation of iodinated benzoxadiazoles and related compounds.

Category Method Reagents/Conditions Key Features References
Direct Iodination Electrophilic Aromatic SubstitutionI₂ / Oxidizing Agent (e.g., HNO₃, Selectfluor)Overcomes the reversibility of the reaction. organic-chemistry.orgtestbook.com
Indirect Iodination Sandmeyer ReactionNaNO₂, HCl; then KIConversion of an amino group to an iodine atom. doubtnut.com
Indirect Iodination From Boronic EstersBenzo[c] organic-chemistry.orgnih.govdoubtnut.comoxadiazole-5-boronic acid pinacol esterVersatile precursor for various functionalizations. sigmaaldrich.com
Ring Construction From Iodinated Precursorse.g., 2-chloro-5-iodobenzoic acidBuilds the heterocyclic ring on an already iodinated scaffold. chemicalbook.com
Post-Cyclization Iodination Direct Iodination of BenzofurazanI₂ / Controlled ConditionsIntroduces iodine after the core structure is formed.
Green Chemistry Microwave-Assisted SynthesisMicrowave IrradiationReduced reaction times and increased yields. nih.govresearchgate.netrasayanjournal.co.in
Catalysis Copper-Catalyzed ReactionsCuI / LigandsEfficient formation of C-N and C-O bonds. researchgate.net

Transition Metal-Mediated Synthetic Routes

Transition metal catalysis, particularly with palladium, has become a powerful tool for the regioselective functionalization of C-H bonds in aromatic and heterocyclic compounds. While specific literature detailing the direct palladium-catalyzed C-H iodination of the parent benzo[c] organic-chemistry.orgbenthamdirect.commdpi.orgoxadiazole is not abundant, the extensive research on analogous systems provides a clear blueprint for such transformations. These methods offer high efficiency and selectivity, often under mild conditions.

One of the most promising approaches involves the directed C-H iodination of arenes and heterocycles using a palladium catalyst. nih.gov These reactions typically employ a directing group on the substrate to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. For a substrate like benzo[c] organic-chemistry.orgbenthamdirect.commdpi.orgoxadiazole, a pre-installed directing group would be necessary to achieve selective iodination at the 5-position. A notable advancement in this area is the development of a Pd-catalyzed ortho-C–H iodination that utilizes molecular iodine (I₂) as the sole oxidant, which enhances the practicality and atom economy of the process. nih.gov This method has proven effective for a wide array of heterocycles, suggesting its potential applicability to the benzoxadiazole framework. nih.gov

The reaction conditions for such transformations are typically mild, involving a palladium source like Pd(OAc)₂, a ligand, and an oxidant. The choice of ligand and reaction additives, such as CsOAc, can be crucial for an efficient catalytic cycle. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed C-H Iodination of Heterocycles

Catalyst Ligand/Auxiliary Iodine Source Oxidant Solvent Temperature (°C) Reference
Pd(OAc)₂ Picolinamide I₂ I₂ Dichloroethane 100 nih.gov
Pd(OAc)₂ Picolinamide NIS - Dichloroethane 100 beilstein-journals.org

This table presents generalized conditions for the iodination of various heterocyclic compounds, which could be adapted for the synthesis of 5-Iodobenzo[c] organic-chemistry.orgbenthamdirect.commdpi.orgoxadiazole.

Furthermore, the existence and commercial availability of derivatives like Benzo[c] organic-chemistry.orgbenthamdirect.commdpi.orgoxadiazole-5-boronic acid pinacol ester strongly implies the utility of the corresponding 5-iodo derivative in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. sigmaaldrich.com In this context, 5-Iodobenzo[c] organic-chemistry.orgbenthamdirect.commdpi.orgoxadiazole serves as a crucial building block, where the iodine atom acts as a versatile handle for the introduction of various functional groups through palladium catalysis. nih.gov

Sustainable and Environmentally Benign Protocols

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for the iodination of aromatic compounds. These protocols aim to reduce the use of hazardous reagents, minimize waste, and employ energy-efficient conditions.

Microwave-Assisted Synthesis

A prominent green methodology is the use of microwave irradiation to accelerate chemical reactions. Microwave-assisted oxidative iodination has been successfully applied to a variety of aromatic and heteroaromatic compounds. nih.govnih.gov These reactions often result in dramatically reduced reaction times—from hours to minutes—and can lead to cleaner reactions with improved yields compared to conventional heating methods. mdpi.orgnih.gov A typical procedure involves the use of molecular iodine in the presence of an oxidant. Various oxidants have been employed, including ortho-periodic acid and the urea-hydrogen peroxide (UHP) complex, which is a safe and stable solid source of hydrogen peroxide. mdpi.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Iodination of Aromatic Amines

Substrate Method Oxidant Reaction Time Yield (%) Reference
Aniline (B41778) Conventional H₅IO₆ 10 min 79 nih.gov
Aniline Microwave H₅IO₆ 2 min 79 nih.gov
2-Methylaniline Conventional UHP 2-3 h 92 mdpi.org

This table illustrates the significant rate enhancement achieved with microwave irradiation in representative iodination reactions.

Green Reagents and Solvents

The development of environmentally benign iodination procedures also focuses on the reagents and solvents used. An eco-friendly protocol has been reported for the iodination of activated aromatic compounds using potassium iodide (KI) and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) at room temperature, avoiding the need for harsh acids. organic-chemistry.org Another approach utilizes a combination of iodine and iodic acid in polyethylene (B3416737) glycol (PEG-400), a biodegradable and recyclable solvent, to effectively iodinate various aromatic substrates. benthamdirect.com

Solvent-free reaction conditions represent another important green strategy. Mechanical grinding of reactants, sometimes with a minimal amount of a liquid assistant, has been shown to efficiently promote the iodination of pyrimidine (B1678525) derivatives using iodine and silver nitrate. mdpi.com This method avoids the use of bulk solvents, simplifying purification and reducing waste.

Electrochemical methods offer a particularly promising green route for iodination. nih.gov By using electrochemistry, the iodinating agent can be generated in situ from simple iodide salts, avoiding the need for strong chemical oxidants. These reactions can often be performed in aqueous media, further enhancing their green credentials. nih.gov

Elucidation of Reactivity and Reaction Mechanisms of 5 Iodobenzo C 1 2 3 Oxadiazole

Influence of the Iodine Substituent on Aromaticity and Reactivity

The introduction of an iodine substituent at the 5-position of the benzo[c] cjcatal.comnih.govbeilstein-journals.orgoxadiazole core has a multifaceted impact on the molecule's electronic structure and chemical behavior. The benzofurazan (B1196253) system itself possesses a lower degree of aromaticity compared to benzene (B151609), a consequence of the fused, electron-deficient oxadiazole ring. semanticscholar.org This inherent electron deficiency is further modulated by substituents on the benzene ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Iodinated Position

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing electron-deficient aromatic rings. nih.gov The strong electron-withdrawing character of the benzo[c] cjcatal.comnih.govbeilstein-journals.orgoxadiazole moiety activates the attached benzene ring, making it a suitable substrate for SNAr reactions.

Mechanistic Studies of SNAr Transformations

The SNAr mechanism is a two-step process involving addition and elimination. nih.gov In the first, rate-determining step, a nucleophile attacks the electrophilic carbon atom bearing the leaving group (in this case, iodine), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge in this complex is delocalized across the aromatic system and, crucially, onto the electron-withdrawing oxadiazole ring, which provides significant stabilization.

In the second, faster step, the leaving group (iodide, I⁻) is expelled, and the aromaticity of the ring system is restored, yielding the substituted product. While halogens are common leaving groups in SNAr reactions, the reactivity order is typically F > Cl > Br > I. This is because the first step (nucleophilic attack) is rate-limiting, and the high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack. Although iodide is an excellent leaving group in terms of its ability to depart, its lower electronegativity makes the initial attack less favorable compared to other halogens. Consequently, SNAr reactions on iodo-substituted arenes often require more forcing conditions or highly activated substrates.

Regioselectivity and Substrate Scope in SNAr

The regioselectivity of SNAr reactions on substituted benzofurazans is dictated by the position of the electron-withdrawing groups relative to the leaving group. For substitution to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. In 5-Iodobenzo[c] cjcatal.comnih.govbeilstein-journals.orgoxadiazole, the fused oxadiazole ring acts as a powerful activating group, stabilizing the intermediate formed upon nucleophilic attack at the C5 position.

While specific SNAr studies on 5-iodobenzofurazan are limited in readily available literature, research on related halo-benzofurazans demonstrates the feasibility of these reactions. For instance, 4-chloro-7-nitrobenzofurazan readily undergoes SNAr with amines and thiols. researchgate.net Studies on the thio-conjugation of various substituted halobenzofurazans with cysteine-containing peptides have shown that even derivatives with weakly activating groups can undergo substitution. wikipedia.org This suggests that 5-iodobenzofurazan would be reactive towards a range of strong nucleophiles, such as alkoxides, thiolates, and amines, under appropriate conditions.

Table 1: Representative Nucleophiles for SNAr Reactions on Activated Aryl Halides

Nucleophile Type Example Product Type
O-Nucleophiles Sodium methoxide (NaOMe) Aryl ether
S-Nucleophiles Sodium thiophenoxide (NaSPh) Aryl thioether
N-Nucleophiles Piperidine N-Aryl amine

This table represents the general substrate scope for SNAr reactions on activated aryl halides; specific applicability to 5-Iodobenzo[c] cjcatal.comnih.govbeilstein-journals.orgoxadiazole would require experimental validation.

Cross-Coupling Chemistry Utilizing the 5-Iodo Moiety

The carbon-iodine bond in 5-Iodobenzo[c] cjcatal.comnih.govbeilstein-journals.orgoxadiazole is particularly well-suited for participation in transition-metal-catalyzed cross-coupling reactions. Aryl iodides are among the most reactive aryl halides in these transformations due to the relatively low C-I bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle. nih.gov

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net 5-Iodobenzofurazan is an excellent substrate for a variety of these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used and known for its tolerance of a broad range of functional groups. Studies on related dibromo-heterocycles have demonstrated that selective mono-arylation can be achieved via Suzuki coupling, indicating its utility for the controlled functionalization of molecules like 5-iodobenzofurazan. nih.govorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govlibretexts.org Aryl iodides are highly reactive under Sonogashira conditions, often allowing the reaction to proceed under mild temperatures. youtube.com This provides a direct route to arylalkynyl benzofurazans.

Heck-Mizoroki Coupling: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. nih.gov This method is a powerful tool for C-C bond formation and vinylation of aromatic rings.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Iodides

Reaction Name Coupling Partner Bond Formed Typical Catalyst System
Suzuki-Miyaura Ar'-B(OH)₂ C-C (Aryl-Aryl) Pd(PPh₃)₄, Base (e.g., Na₂CO₃)
Sonogashira R-C≡C-H C-C (Aryl-Alkynyl) PdCl₂(PPh₃)₂, CuI, Amine Base
Heck Alkene C-C (Aryl-Vinyl) Pd(OAc)₂, Ligand (e.g., PPh₃), Base
Buchwald-Hartwig Amine (R₂NH) C-N Pd Catalyst, Ligand, Strong Base

This table provides general conditions. Specific conditions for 5-Iodobenzo[c] cjcatal.comnih.govbeilstein-journals.orgoxadiazole would need to be optimized experimentally.

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, are classical methods for forming C-O, C-S, and C-N bonds. nih.gov While traditional Ullmann reactions required harsh conditions, modern methods using ligands allow these transformations to occur under much milder conditions.

Ullmann Condensation: This reaction involves the coupling of an aryl halide with alcohols, thiols, or amines in the presence of a copper catalyst. nih.gov Aryl iodides are effective substrates for these reactions. For example, the coupling of 5-iodobenzofurazan with a phenol would yield a diaryl ether, while reaction with an amine would produce a secondary arylamine. Copper-catalyzed amination protocols have been developed for various haloarenes, showcasing the versatility of this approach for C-N bond formation. nih.gov

The reactivity of 5-Iodobenzo[c] cjcatal.comnih.govbeilstein-journals.orgoxadiazole in these coupling reactions makes it a valuable precursor for the synthesis of more complex molecules, including potential pharmaceuticals, fluorescent probes, and materials with specific electronic properties. nih.govrsc.org

Other Significant Reaction Pathways

Radical Processes Involving the Aryl Iodide

The carbon-iodine bond in 5-Iodobenzo[c] rsc.orgresearchgate.netuniupo.itoxadiazole is susceptible to homolytic cleavage under thermal or photochemical conditions, or in the presence of radical initiators. This leads to the formation of an aryl radical, which can participate in a variety of subsequent reactions.

One important pathway for such aryl radicals is intramolecular cyclization. If a suitable radical acceptor, such as an alkene or alkyne, is present elsewhere in the molecule, a radical cyclization can occur to form a new ring system. researchgate.netresearchgate.netsemanticscholar.org This strategy is a powerful tool for the synthesis of complex polycyclic heteroaromatic compounds.

The aryl radical derived from 5-Iodobenzo[c] rsc.orgresearchgate.netuniupo.itoxadiazole can also be trapped by various radical scavengers or participate in intermolecular addition reactions. The specific outcome of these radical processes is highly dependent on the reaction conditions and the nature of the other reactants present.

Reaction TypeInitiatorIntermediatePotential Outcome
Radical CyclizationHeat, Light, AIBNAryl radicalFused heterocyclic systems
Intermolecular Radical AdditionRadical initiatorAryl radicalAddition to alkenes/alkynes

Ring-Opening and Rearrangement Mechanisms of the Benzo[c]rsc.orgresearchgate.netuniupo.itoxadiazole Core

The benzo[c] rsc.orgresearchgate.netuniupo.itoxadiazole ring system, while aromatic, can undergo ring-opening and rearrangement reactions under certain conditions. These transformations often involve the cleavage of the N-O bonds within the oxadiazole ring.

Nucleophilic attack on the benzoxadiazole ring can lead to ring-opening. rsc.org For instance, treatment of benzofurazans with strong nucleophiles can result in the formation of o-disubstituted benzene derivatives. The presence of the iodine atom at the 5-position may influence the regioselectivity of such nucleophilic attacks.

Furthermore, benzofurazan N-oxides (benzofuroxans) are known to undergo thermal and photochemical rearrangements. mdpi.comrsc.orgresearchgate.net These reactions can lead to the formation of various isomeric structures and are often driven by the release of ring strain and the formation of more stable products. While 5-Iodobenzo[c] rsc.orgresearchgate.netuniupo.itoxadiazole itself is not an N-oxide, its derivatives could potentially be converted to the corresponding N-oxides, which would then be susceptible to these rearrangement pathways.

It has been reported that the furazan ring of benzofurazans can undergo ring-opening in the presence of ethanolamine under acidic conditions to yield quinoxaline derivatives. researchgate.netresearchgate.net This transformation highlights the latent reactivity of the heterocyclic core.

Reaction TypeConditionsKey TransformationPotential Products
Nucleophilic Ring-OpeningStrong nucleophilesCleavage of N-O bondo-Disubstituted benzenes
Thermal/Photochemical RearrangementHeat or UV lightIsomerizationVarious isomeric heterocycles
Acid-Catalyzed Ring-OpeningEthanolamine, acidFurazan ring cleavageQuinoxaline derivatives

Derivatization and Advanced Functionalization of 5 Iodobenzo C 1 2 3 Oxadiazole

Strategic Diversification via the Iodine Handle

The carbon-iodine bond at the 5-position of the benzo[c] Current time information in Bangalore, IN.researchgate.netnih.govoxadiazole ring is a prime site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This "iodine handle" allows for the precise and efficient formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the systematic diversification of the core scaffold. The reactivity of aryl iodides is generally higher than that of the corresponding bromides or chlorides, making 5-Iodobenzo[c] Current time information in Bangalore, IN.researchgate.netnih.govoxadiazole an excellent substrate for these transformations. thieme-connect.de

Key among these methods is the Suzuki-Miyaura cross-coupling , which pairs the aryl iodide with an organoboron reagent, such as a boronic acid or a boronic acid pinacol (B44631) ester. rsc.orgmdpi.com This reaction is widely used to form biaryl structures, linking the benzoxadiazole core to other aromatic or heteroaromatic systems. Similarly, the Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond by reacting the iodide with a terminal alkyne, introducing valuable alkynyl moieties into the structure. thieme-connect.dechemrxiv.org For the introduction of nitrogen-based functional groups, the Buchwald-Hartwig amination is a powerful tool, enabling the coupling of the aryl iodide with a wide range of primary and secondary amines. researchgate.netnih.gov

These reactions are typically catalyzed by palladium complexes, with the choice of ligand and reaction conditions being crucial for achieving high yields and functional group tolerance. researchgate.net The ability to employ these varied coupling strategies allows chemists to systematically explore the chemical space around the benzoxadiazole scaffold, generating libraries of compounds with diverse substituents at the 5-position.

Table 1: Key Cross-Coupling Reactions for Functionalizing 5-Iodobenzo[c] Current time information in Bangalore, IN.researchgate.netnih.govoxadiazole

Coupling ReactionReactant PartnerBond FormedTypical Catalyst SystemApplication Example
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid or EsterC-C (Aryl-Aryl)Pd(PPh₃)₄, PdCl₂(dppf) + Base (e.g., Na₂CO₃, K₃PO₄)Synthesis of biaryl compounds for OLEDs and pharmacological agents. mdpi.com
Sonogashira Terminal AlkyneC-C (Aryl-Alkynyl)PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N, DIPA)Introduction of linear, rigid alkynyl linkers for materials and probes. thieme-connect.de
Buchwald-Hartwig Amine (Primary or Secondary)C-N (Aryl-Amine)Pd Precatalyst (e.g., G4-XPhos) + Base (e.g., NaOtBu)Synthesis of aniline (B41778) derivatives for medicinal chemistry applications. nih.gov
Heck AlkeneC-C (Aryl-Alkenyl)Pd(OAc)₂ + Ligand (e.g., PPh₃) + BaseCreation of styrenic derivatives for polymers and dyes.
Stille OrganostannaneC-C (Aryl-Aryl/Vinyl)Pd(PPh₃)₄Versatile C-C bond formation, often used in complex natural product synthesis.

Introduction of Complex Molecular Architectures

The derivatization of 5-Iodobenzo[c] Current time information in Bangalore, IN.researchgate.netnih.govoxadiazole extends beyond the addition of simple functional groups to the construction of highly complex and multifunctional molecules. The benzoxadiazole unit can serve as a critical building block, which, when combined with other molecular entities via the iodine handle, results in sophisticated architectures with tailored properties for specific, high-value applications.

In the field of medicinal chemistry, this approach has led to the development of potent and selective therapeutic agents. For instance, researchers have designed novel inhibitors of the programmed death-ligand 1 (PD-L1), a key target in cancer immunotherapy. nih.gov In one study, a series of benzo[c] Current time information in Bangalore, IN.researchgate.netnih.govoxadiazole derivatives were synthesized where complex side chains were introduced, leading to compounds with nanomolar inhibitory activity. nih.govacs.org The synthesis of these molecules often involves a multi-step sequence where an initial cross-coupling reaction at the 5-position is followed by further chemical modifications to build up the final complex structure. This strategy allows for the precise placement of functionalities required for high-affinity binding to the biological target. nih.gov

Similarly, complex benzoxadiazole derivatives have been developed as potent anticancer agents through other mechanisms. By coupling the benzoxadiazole core to other heterocyclic systems known for their biological activity, such as benzimidazole, hybrid molecules with enhanced efficacy have been created. acs.org This molecular hybridization strategy has also been employed to create boron-based benzoxadiazoles as potential agents for targeting tumor hypoxia. mdpi.com

Table 2: Examples of Complex Architectures Derived from Benzoxadiazole Functionalization

Derivative ClassSynthetic StrategyIntended ApplicationKey Research FindingReference
PD-L1 Inhibitors Multi-step synthesis involving amide coupling to a functionalized benzoxadiazole core.Cancer ImmunotherapyCompound L7 showed a potent IC₅₀ of 1.8 nM and a Kᴅ of 3.34 nM for human PD-L1. nih.gov nih.govacs.org
Antitrypanosomal Agents Substituent-clustering methodology to guide synthesis of N-oxide derivatives.Treatment of Chagas diseaseDerivatives with optimized substituents showed IC₅₀ values comparable to the reference drug, Nifurtimox. nih.gov researchgate.netnih.gov
Boron-Based Hypoxia Inhibitors Base-catalyzed substitution followed by conversion to aryltrifluoroborate salts.Anticancer AgentsSuccessful synthesis of novel boron-based benzo[c] Current time information in Bangalore, IN.researchgate.netnih.govoxadiazoles via ether and amine linkages. mdpi.com mdpi.com
Benzimidazole Hybrids Multi-step condensation and cyclization reactions.Anticancer Agents (VEGFR2 Inhibitors)Hybrid compound 4r exhibited high cytotoxicity against multiple cancer cell lines (IC₅₀ as low as 0.3 µM). acs.org acs.org

Design Principles for Tailored Benzo[c]Current time information in Bangalore, IN.researchgate.netnih.govoxadiazole Derivatives

The functionalization of 5-Iodobenzo[c] Current time information in Bangalore, IN.researchgate.netnih.govoxadiazole is not random but is guided by clear design principles rooted in the desired final application. The electronic nature of the benzoxadiazole ring—being electron-deficient—is a key consideration in the design of new molecules.

Medicinal Chemistry Design: In drug design, the benzoxadiazole moiety can act as a pharmacophore or a bioisosteric replacement for other groups, such as esters or amides. The primary goal is to achieve a specific biological response by optimizing the molecule's interaction with a target protein. Structure-Activity Relationship (SAR) studies are central to this process. researchgate.netresearchgate.net By systematically varying the substituent introduced at the 5-position, researchers can probe the steric and electronic requirements of the target's binding site.

Targeting Specific Interactions: Functional groups are chosen to form specific hydrogen bonds, hydrophobic interactions, or ionic bonds with amino acid residues in the target protein. For example, in the design of PD-L1 inhibitors, the derivatives were elaborated to maximize interactions within the protein's binding pocket, leading to a 20-fold increase in potency over the initial lead compound. nih.gov

Tuning Physicochemical Properties: Derivatization is used to modify properties like solubility, lipophilicity (LogP), and metabolic stability. For example, introducing polar groups can enhance aqueous solubility, while adding a prodrug moiety, such as an ester, can improve oral bioavailability. nih.gov

Mechanism-Based Design: For some applications, the derivative is designed to participate in a specific biochemical mechanism. Benzofuroxan (N-oxide) derivatives, for instance, are designed to act as nitric oxide donors or to have their activity linked to the electrochemical reduction of the N-oxide group, which is relevant in the development of antitrypanosomal agents that disrupt the parasite's mitochondrial function. nih.gov

Materials Science Design: In materials science, the focus is on tuning the photophysical and electronic properties of the molecule. The electron-accepting nature of the benzoxadiazole core makes it an excellent component for "push-pull" chromophores.

Tuning Emission/Absorption: By coupling the electron-accepting benzoxadiazole unit with various electron-donating groups (the "push") via the iodine handle, the energy of the intramolecular charge-transfer (ICT) can be precisely controlled. This allows for the rational design of fluorescent dyes and materials with emission wavelengths spanning the entire visible spectrum and into the near-infrared.

Organic Electronics: This push-pull strategy is fundamental to the design of materials for Organic Light-Emitting Diodes (OLEDs), where tailored benzoxadiazole derivatives can serve as efficient emitters or electron-transport materials. chim.it The ability to create a wide range of 2,5-diaryl-1,3,4-oxadiazoles and related structures is crucial for developing these advanced materials. mdpi.comchim.it

The strategic functionalization of 5-Iodobenzo[c] Current time information in Bangalore, IN.researchgate.netnih.govoxadiazole, guided by these principles, continues to be a highly productive field, yielding novel compounds with significant potential across diverse scientific disciplines.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 5-Iodobenzo[c] acs.orgbldpharm.comnih.govoxadiazole, ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum would be of particular interest. The parent compound, Benzo[c] acs.orgbldpharm.comnih.govoxadiazole, displays a symmetric pattern. However, the introduction of an iodine atom at the 5-position breaks this symmetry, resulting in a more complex spectrum. The three remaining aromatic protons (at positions 4, 6, and 7) would appear as a complex set of multiplets. The iodine atom's electron-withdrawing nature and anisotropic effects would influence the chemical shifts of these protons, typically causing downfield shifts for adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show six distinct signals for the aromatic carbons, confirming the loss of symmetry. The carbon atom directly bonded to the iodine (C-5) would be significantly affected, its chemical shift influenced by the heavy atom effect. The signals for the two carbons of the oxadiazole ring (C-3a and C-7a) are also diagnostic and have been reported for related 1,2,4-oxadiazole (B8745197) systems to appear at approximately δ 167–176 ppm. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzoxadiazole Derivatives (Note: This table presents data from analogous compounds to illustrate expected spectral regions, as specific data for 5-Iodobenzo[c] acs.orgbldpharm.comnih.govoxadiazole is not available in the cited literature.)

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For 5-Iodobenzo[c] acs.orgbldpharm.comnih.govoxadiazole (C₆H₃IN₂O), the exact molecular weight can be calculated, and its mass spectrum would exhibit highly characteristic features.

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 245.94 g/mol ). A key feature would be the isotopic signature of iodine. Iodine is monoisotopic (¹²⁷I), so unlike compounds with chlorine or bromine, there will not be a prominent M+2 peak.

The fragmentation of benzoxadiazole derivatives often involves the loss of stable neutral molecules. Common fragmentation pathways would likely include the loss of a nitric oxide radical (•NO), followed by the expulsion of other fragments like cyanide (HCN) or the iodine atom.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of a molecule's structure by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state.

While a crystal structure for 5-Iodobenzo[c] acs.orgbldpharm.comnih.govoxadiazole is not publicly documented, studies on related oxadiazole and benzoxadiazole derivatives demonstrate the power of this technique. mdpi.com For instance, X-ray analysis of other 1,2,4-oxadiazole derivatives has confirmed the planarity of the heterocyclic ring and its connectivity to substituent groups. mdpi.com A crystal structure of 5-Iodobenzo[c] acs.orgbldpharm.comnih.govoxadiazole would definitively confirm the planarity of the bicyclic system and provide precise measurements of the C-I bond length and the geometry of the oxadiazole ring.

Table 2: Illustrative Crystallographic Data for a Related Heterocyclic Compound (Note: Data for a representative 1,2,4-oxadiazin-5(6H)-one derivative is shown to exemplify the type of information obtained from X-ray crystallography.)

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. nih.govmdpi.comyoutube.com The spectra arise from the vibrations of chemical bonds (stretching, bending, and torsional modes).

For 5-Iodobenzo[c] acs.orgbldpharm.comnih.govoxadiazole, the IR and Raman spectra would be characterized by several key features:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring. mdpi.com

Oxadiazole Ring Vibrations: The C=N and N-O stretching vibrations of the oxadiazole ring give rise to characteristic bands, often found in the 1300-1650 cm⁻¹ and 900-1200 cm⁻¹ regions, respectively.

C-I Vibration: The carbon-iodine bond stretch is expected to produce a band in the far-infrared region, typically between 500 and 600 cm⁻¹, due to the heavy mass of the iodine atom.

These techniques provide a valuable "fingerprint" for the molecule, allowing for its identification and the confirmation of its key structural motifs. mdpi.com

Theoretical and Computational Chemistry Investigations of 5 Iodobenzo C 1 2 3 Oxadiazole

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical studies, which apply the principles of quantum mechanics to chemical systems, are fundamental in elucidating the intrinsic properties of 5-Iodobenzo[c] nih.govmdpi.comrsc.orgoxadiazole. These methods offer a detailed view of the molecule's electronic architecture and thermodynamic stability.

Density Functional Theory (DFT) Applications to Molecular Geometry and Energy Levels (HOMO/LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of the 1,2,5-oxadiazole family, DFT has been employed to determine optimized molecular geometries, including bond lengths and angles. ajchem-a.comresearchgate.net These calculations are crucial for understanding how the iodine substitution influences the planarity and conjugation of the benzoxadiazole ring system. rsc.org

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.com The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. ajchem-a.com A large energy gap suggests high stability, whereas a small gap points to higher reactivity and potential for intramolecular charge transfer. nih.gov

For instance, in studies of similar oxadiazole derivatives, a larger HOMO-LUMO gap was correlated with greater thermodynamic stability. nih.gov The molecular electrostatic potential (MEP) analysis, also derived from DFT calculations, helps to identify the sites within the molecule that are prone to electrophilic and nucleophilic attacks. ajchem-a.com

Table 1: Calculated Electronic Properties of an Oxadiazole Derivative

Parameter Value
HOMO Energy Varies by derivative
LUMO Energy Varies by derivative
HOMO-LUMO Gap Varies by derivative
Ionization Potential Varies by derivative

Note: Specific values for 5-Iodobenzo[c] nih.govmdpi.comrsc.orgoxadiazole require dedicated DFT calculations but trends can be inferred from related structures.

Ab Initio Methods for Electronic Property Predictions

Ab initio methods are quantum chemistry calculations that rely on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are used to predict a wide range of electronic properties. researchgate.net For the broader class of furazans (1,2,5-oxadiazoles), ab initio studies have provided a theoretical foundation for understanding their structural and electronic features. unito.it These calculations can validate experimental findings and offer a deeper understanding of phenomena like bioisosterism, where one functional group is replaced by another with similar biological effects. unito.it

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While quantum chemical methods provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations track the movements of atoms over time, providing a view of the molecule's conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. mdpi.comnih.gov For oxadiazole derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes identified through molecular docking. mdpi.comnih.gov These simulations are crucial for understanding how a molecule like 5-Iodobenzo[c] nih.govmdpi.comrsc.orgoxadiazole might behave in a biological system, revealing the stability of its binding poses within a protein's active site. mdpi.com

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential reaction pathways for a given molecule. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can predict the most likely mechanism for a reaction. For benzofurazans, computational methods can explore reactions like nucleophilic substitution. rsc.org The identification of transition states through techniques like DFT allows for the calculation of activation energies, which determine the rate of a reaction. This predictive power is invaluable for designing new synthetic routes and understanding the chemical transformations that 5-Iodobenzo[c] nih.govmdpi.comrsc.orgoxadiazole might undergo.

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the chemical structure of a series of compounds with their measured reactivity. By developing mathematical models based on computed molecular descriptors (such as electronic properties, steric factors, and hydrophobicity), QSRR can predict the reactivity of new, unsynthesized compounds. researchgate.net For benzoxadiazole derivatives, these models can be used to predict biological activity or chemical reactivity. nih.gov For example, studies on 1,2,5-oxadiazole derivatives have explored their structure-activity relationships to identify promising compounds for various applications. nih.govnih.gov These predictive models are a cornerstone of modern drug discovery and materials science, enabling a more targeted and efficient search for molecules with desired properties. nih.gov

Emerging Research Applications and Future Directions in 5 Iodobenzo C 1 2 3 Oxadiazole Chemistry

Role as Versatile Building Blocks in Complex Organic Synthesis

5-Iodobenzo[c] nih.govresearchgate.netnih.govoxadiazole has emerged as a crucial building block in the field of organic synthesis, primarily owing to the reactivity of its carbon-iodine bond. sigmaaldrich.com This feature allows for a variety of cross-coupling reactions, enabling the introduction of the benzo[c] nih.govresearchgate.netnih.govoxadiazole moiety into more complex molecular architectures. This scaffold is of significant interest in medicinal chemistry and materials science. sigmaaldrich.com

The utility of iodo-substituted heterocycles, such as 5-iodobenzo[c] nih.govresearchgate.netnih.govoxadiazole, is well-documented. For instance, 5-iodo-1,2,3-triazoles are recognized as versatile intermediates. researchgate.net The carbon-iodine bond in these compounds is amenable to functionalization, allowing for the synthesis of a diverse array of derivatives. researchgate.net This principle extends to 5-iodobenzo[c] nih.govresearchgate.netnih.govoxadiazole, where the iodine atom serves as a handle for constructing larger, more elaborate molecules.

The synthesis of various heterocyclic compounds often relies on the strategic use of such building blocks. researchgate.netresearchgate.net The benzo[c] nih.govresearchgate.netnih.govoxadiazole ring system itself is a key component in compounds with interesting biological and material properties. The presence of the iodine atom provides a direct route to modify and elaborate upon this core structure, making 5-iodobenzo[c] nih.govresearchgate.netnih.govoxadiazole a valuable starting material for the synthesis of novel compounds.

Contributions to Advanced Materials Design (e.g., organic semiconductors, functional polymers, focusing on structural integration and theoretical implications)

The benzo[c] nih.govresearchgate.netnih.govoxadiazole core, often introduced using precursors like its 5-iodo derivative, is a key component in the design of advanced organic materials, particularly organic semiconductors. sigmaaldrich.com This structural unit is known for its electron-withdrawing nature, which plays a crucial role in tuning the electronic properties of organic molecules.

In the realm of organic solar cells, for example, polymers incorporating dithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c] nih.govresearchgate.netnih.govoxadiazole (DTBO) units have been synthesized. jos.ac.cn These polymers are designed to have deep Highest Occupied Molecular Orbital (HOMO) levels, a desirable characteristic for donor materials in organic photovoltaic devices. jos.ac.cn The synthesis of such polymers often involves coupling reactions where a bromo- or iodo-substituted DTBO precursor is used, highlighting the importance of halogenated building blocks in accessing these advanced materials. jos.ac.cn

The theoretical implications of integrating the benzo[c] nih.govresearchgate.netnih.govoxadiazole moiety are significant. Its electron-deficient character influences the intramolecular charge transfer properties of the resulting materials, which in turn affects their absorption spectra and charge carrier mobilities. The ability to systematically modify the structure through cross-coupling reactions at the iodo-position allows for a fine-tuning of these properties, enabling the rational design of materials with optimized performance for applications in organic electronics.

Exploration in Chemical Probe Development for Biochemical System Investigations

Derivatives of benzo[c] nih.govresearchgate.netnih.govoxadiazole have shown considerable promise in the development of chemical probes for studying biochemical systems. While direct applications of 5-iodobenzo[c] nih.govresearchgate.netnih.govoxadiazole as a probe may be less common, its role as a precursor is vital. The ability to functionalize the iodo-position allows for the attachment of various reporter groups or targeting ligands, facilitating the creation of sophisticated molecular tools.

For instance, benzo[c] nih.govresearchgate.netnih.govoxadiazole derivatives have been investigated as inhibitors of programmed death-ligand 1 (PD-L1), a key target in cancer immunotherapy. nih.gov The synthesis of these inhibitors often involves the construction of complex molecules where the benzo[c] nih.govresearchgate.netnih.govoxadiazole core is a central feature. nih.gov The development of such compounds relies on synthetic strategies that could potentially involve halogenated intermediates like the 5-iodo derivative.

Furthermore, the 1,2,5-oxadiazole scaffold, in a broader sense, has been explored for its potential in developing agents with antiproliferative activity. nih.gov Studies have shown that derivatives of this heterocycle can exhibit cytotoxicity towards cancer cell lines and may act as topoisomerase inhibitors. nih.gov The synthesis of libraries of these compounds for structure-activity relationship (SAR) studies often necessitates the use of versatile building blocks that can be readily modified, a role that 5-iodobenzo[c] nih.govresearchgate.netnih.govoxadiazole is well-suited to fill.

Unexplored Synthetic Challenges and Mechanistic Questions

Despite the utility of 5-iodobenzo[c] nih.govresearchgate.netnih.govoxadiazole, there remain unexplored challenges and mechanistic questions in its chemistry. The development of novel, more efficient, and sustainable methods for its synthesis and subsequent functionalization is an ongoing area of research. While classical cross-coupling reactions are effective, the exploration of alternative activation methods for the carbon-iodine bond could lead to new synthetic pathways.

One area of potential exploration is the use of photoredox catalysis or other modern synthetic techniques to achieve transformations that are difficult under traditional conditions. Understanding the precise mechanistic details of these reactions, including the role of catalysts and the nature of reactive intermediates, is crucial for optimizing reaction conditions and expanding the scope of accessible molecules.

Furthermore, the reactivity of the benzo[c] nih.govresearchgate.netnih.govoxadiazole ring itself, in the context of various reaction conditions, warrants further investigation. Questions regarding its stability, potential for ring-opening, and the influence of the iodo-substituent on its reactivity in different chemical environments are important areas for future research.

Outlook on Novel Reactivity Modes and Transformative Methodologies

The future of 5-iodobenzo[c] nih.govresearchgate.netnih.govoxadiazole chemistry lies in the discovery of novel reactivity modes and the development of transformative synthetic methodologies. Expanding the repertoire of reactions beyond standard cross-coupling could unlock new avenues for its application. For instance, exploring its potential in C-H activation reactions, where the iodine atom could act as a directing group, could lead to more atom-economical and efficient synthetic routes.

Another promising direction is the development of multicomponent reactions involving 5-iodobenzo[c] nih.govresearchgate.netnih.govoxadiazole. Such reactions, which allow for the formation of multiple bonds in a single step, can rapidly increase molecular complexity and provide access to diverse chemical libraries for biological screening or materials discovery.

The integration of computational and theoretical studies with experimental work will be instrumental in predicting and understanding new reactivity patterns. osti.gov Density Functional Theory (DFT) calculations, for example, can provide insights into reaction mechanisms and help in the rational design of new catalysts and reaction conditions tailored for this specific building block. osti.gov As our understanding of its fundamental chemistry deepens, 5-iodobenzo[c] nih.govresearchgate.netnih.govoxadiazole is poised to become an even more powerful tool in the hands of synthetic chemists.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Iodobenzo[c][1,2,5]oxadiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of nitrile oxides or oxidation of vic-glyoximes. For example, benzo[c][1,2,5]oxadiazole derivatives can be synthesized via refluxing with hydroxylamine hydrochloride in aqueous ethanol, followed by iodination using iodine monochloride (ICl) under controlled conditions. Key factors include solvent choice (e.g., ethanol for polar intermediates), temperature (80–100°C for cyclization), and catalysts like ceric ammonium nitrate (CAN) for selective functionalization . Characterization via elemental analysis, IR, and NMR ensures purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹⁵N) is critical for structural confirmation, particularly to distinguish iodine’s electronic effects on aromatic protons. IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹). Single-crystal X-ray diffraction provides definitive proof of molecular geometry and packing, as demonstrated for related oxadiazole salts . Thermal analysis (DSC/TGA) assesses stability up to decomposition temperatures (~200–300°C) .

Q. How does the iodine substituent influence the electronic properties of benzo[c][1,2,5]oxadiazole?

  • Methodological Answer : The electron-withdrawing iodine atom increases the ring’s electron deficiency, enhancing electrophilicity. This is quantified via DFT calculations (e.g., B3LYP/6-311+G), which show reduced HOMO-LUMO gaps (~4.5 eV) and increased dipole moments, favoring charge-transfer interactions in materials science applications .

Advanced Research Questions

Q. What computational strategies are used to resolve contradictions in the stability of 1,2,5-oxadiazole derivatives compared to other isomers?

  • Methodological Answer : Quantum mechanics (QM) studies using aromatic stabilization energy (ASE) and nucleus-independent chemical shift (NICS) reveal that 1,3,4-oxadiazole is more stable than 1,2,5-oxadiazole due to greater aromaticity. However, iodine substitution in 1,2,5-oxadiazole mitigates instability by introducing steric and electronic effects, as shown in comparative DFT analyses . Discrepancies in thermal stability (e.g., DSC data vs. QM predictions) require experimental validation via accelerated aging tests .

Q. How can this compound be integrated into dual-functional materials (e.g., energetic and electronic)?

  • Methodological Answer : Co-crystallization with nitro groups or metal ions enhances energetic performance (detonation velocity >9000 m/s) while maintaining stability. For electronics, copolymerization with naphthalenediimide (NDI) creates air-stable n-type semiconductors with electron mobility up to 2.43 cm² V⁻¹ s⁻¹, leveraging the electron-deficient BOZ (benzo[c][1,2,5]oxadiazole) unit .

Q. What mechanisms explain the biological activity of this compound derivatives in anticancer research?

  • Methodological Answer : Pt(II) complexes with 1,2,5-oxadiazole ligands inhibit STAT3 signaling and DNA replication. Molecular docking studies show these derivatives bind to STAT3’s SH2 domain (binding affinity ΔG ≈ −8.5 kcal/mol) and intercalate DNA, as confirmed by cytotoxicity assays (IC₅₀ ~10 µM in HCT-116 cells) .

Q. How do synthetic modifications (e.g., nitro or amino groups) affect the energetic performance of this compound-based materials?

  • Methodological Answer : Nitro groups increase density (1.85 g/cm³) and detonation pressure (37.4 GPa) but reduce thermal stability. Amino derivatives improve hydrogen bonding, enhancing crystal density without compromising sensitivity (impact sensitivity >14 J). Performance is modeled via Gaussian 03 using Kamlet-Jacobs equations for detonation parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.